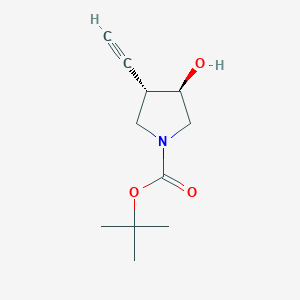

tert-butyl (3S,4R)-3-ethynyl-4-hydroxypyrrolidine-1-carboxylate

Description

tert-Butyl (3S,4R)-3-ethynyl-4-hydroxypyrrolidine-1-carboxylate is a chiral pyrrolidine derivative characterized by its tert-butyl carbamate group, ethynyl substituent at the 3-position, and hydroxyl group at the 4-position. Its molecular formula is C₁₁H₁₇NO₃, with a molar mass of 211.26 g/mol, and it has the CAS number 1242166-85-3 (racemic form) or 2166206-92-2 (enantiopure (3R,4S) form) . The stereochemistry (3S,4R) is critical for its applications in medicinal chemistry, particularly as a building block for drug candidates targeting enzymes or receptors sensitive to spatial arrangements.

Properties

Molecular Formula |

C11H17NO3 |

|---|---|

Molecular Weight |

211.26 g/mol |

IUPAC Name |

tert-butyl (3S,4R)-3-ethynyl-4-hydroxypyrrolidine-1-carboxylate |

InChI |

InChI=1S/C11H17NO3/c1-5-8-6-12(7-9(8)13)10(14)15-11(2,3)4/h1,8-9,13H,6-7H2,2-4H3/t8-,9-/m0/s1 |

InChI Key |

VYMZWRJFUIFDAW-IUCAKERBSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)O)C#C |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)O)C#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of flow microreactor systems, which allow for efficient and sustainable synthesis of tertiary butyl esters . The reaction conditions often include the use of tert-butyl alcohol and appropriate catalysts to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of tert-butyl esters, including tert-butyl (3S,4R)-3-ethynyl-4-hydroxypyrrolidine-1-carboxylate, can be achieved through continuous flow processes. These methods offer advantages such as improved efficiency, scalability, and reduced environmental impact compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3S,4R)-3-ethynyl-4-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The ethynyl group can be reduced to an alkene or alkane.

Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like hydrogen gas for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the ethynyl group would produce an alkene or alkane.

Scientific Research Applications

Tert-butyl (3S,4R)-3-ethynyl-4-hydroxypyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which tert-butyl (3S,4R)-3-ethynyl-4-hydroxypyrrolidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target enzyme . The pathways involved often include key metabolic and signaling processes, making the compound a valuable tool for studying biochemical mechanisms.

Comparison with Similar Compounds

Ethynyl vs. Azido Groups

The ethynyl group in the target compound offers a site for Sonogashira coupling or alkyne-azide cycloaddition, similar to the azido analog (CAS 1214272-54-4). However, the azide’s higher reactivity makes it more suitable for rapid bioconjugation, albeit with stability challenges .

Hydroxyl Group Positioning and Hydrogen Bonding

The (3S,4R)-configured hydroxyl group in the target compound enables specific hydrogen-bonding interactions, critical for binding to biological targets.

Fluorinated Derivatives

The trifluoromethyl derivative (CAS 1052713-78-6) exhibits greater metabolic stability and lipophilicity (logP ~1.5 estimated) compared to the ethynyl analog (logP ~1.0). Fluorine atoms also reduce basicity, altering pharmacokinetic profiles .

Biological Activity

tert-butyl (3S,4R)-3-ethynyl-4-hydroxypyrrolidine-1-carboxylate is a complex organic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its unique structural features. This article explores its biological activity, potential therapeutic applications, and the underlying mechanisms of action.

Chemical Structure and Properties

The compound's structure includes a tert-butyl group , an ethynyl group , and a hydroxypyrrolidine moiety . The stereochemistry at the 3 and 4 positions contributes to its biological activity. The IUPAC name is This compound , with the molecular formula .

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. The ethynyl group may participate in covalent bonding with target proteins, while the hydroxyl group can form hydrogen bonds, enhancing binding affinity. This dual interaction mechanism is crucial for its potential therapeutic effects .

Antioxidant Activity

Preliminary studies indicate that compounds with similar structures exhibit antioxidant properties. These properties are essential for protecting cells from oxidative stress, which is implicated in various diseases, including neurodegenerative disorders .

Neuroprotective Effects

Research has shown that related compounds can protect neuronal cells from damage induced by amyloid beta peptides, which are associated with Alzheimer's disease. For instance, a study demonstrated that a compound structurally related to this compound increased cell viability in astrocytes exposed to amyloid beta . This suggests a potential neuroprotective role for this compound.

Anti-inflammatory Properties

Inflammation plays a critical role in many chronic diseases. The ability of similar compounds to modulate inflammatory responses indicates that this compound may also possess anti-inflammatory properties. Studies have shown reductions in pro-inflammatory cytokines when treated with related compounds .

In Vitro Studies

In vitro studies assessing the cytotoxicity and protective effects of related compounds against oxidative stress have shown promising results. For example, one study found that a compound similar to this compound could significantly reduce cell death in astrocytes when exposed to neurotoxic agents .

In Vivo Studies

While in vitro results are encouraging, in vivo studies are necessary to confirm the therapeutic potential. Current research is ongoing to evaluate the bioavailability and efficacy of this compound in animal models of neurodegeneration.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.